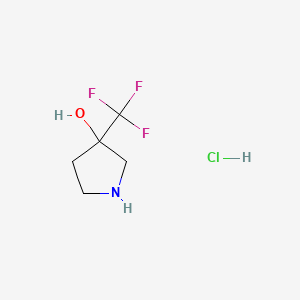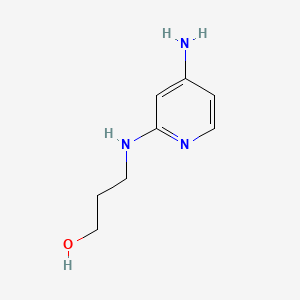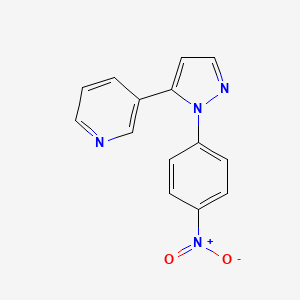![molecular formula C13H21NO4 B567778 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 1366053-52-2](/img/structure/B567778.png)
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid
概要
説明
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid” is a specific derivative of this family .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid” can be represented by the InChI code:1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16) . Chemical Reactions Analysis
The stereochemical control in the synthesis of “8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid” is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis
The compound “8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid” has a molecular weight of 255.31 . It is a solid at room temperature and should be stored in a refrigerator .科学的研究の応用
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the stereoselective preparation of this structure a significant area of research. The compound serves as a key intermediate in synthesizing these alkaloids, which are used for their medicinal properties, such as analgesic, anticholinergic, and psychostimulant effects.
Enantioselective Construction
Research has been directed towards the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold due to its importance in the synthesis of biologically active molecules . The ability to create this structure in a stereoselective manner is crucial for developing pharmaceuticals that require specific stereochemistry to be effective.
Drug Discovery
The unique structure of 2-azabicyclo[3.2.1]octane , which is closely related to the 8-Boc variant, has significant potential in drug discovery . Its presence as a core in several total syntheses highlights its importance as a synthetic intermediate. The bicyclic architecture is particularly challenging to acquire, making it a valuable scaffold in medicinal chemistry.
Biomass Valorization
The compound is involved in the valorization of biomass-derived compounds through photochemical transformations . This application is essential in the context of sustainable chemistry, where biomass is converted into valuable chemicals, thereby reducing reliance on non-renewable resources.
Palladium-Catalyzed Reactions
In the realm of synthetic organic chemistry, 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is used in palladium-catalyzed reactions of aziridines . These reactions are pivotal for constructing complex molecules with high precision and efficiency.
Synthetic Methodology Development
The compound plays a role in the development of new synthetic methodologies, including flow chemistry . It’s part of innovative approaches to synthesize bioactive molecules and contributes to the total synthesis of complex natural products.
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of the compound “8-Boc-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors and transporters in the nervous system .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters in the nervous system .
Result of Action
For instance, some tropane alkaloids are known to block the reuptake of certain neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft .
特性
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRWVUWBHWKVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

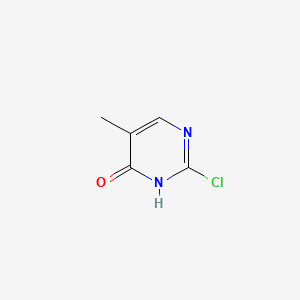
![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)


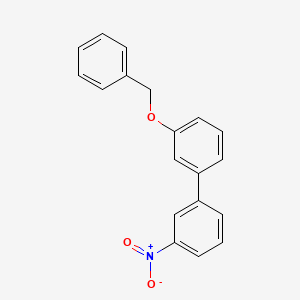
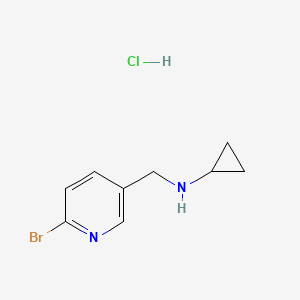

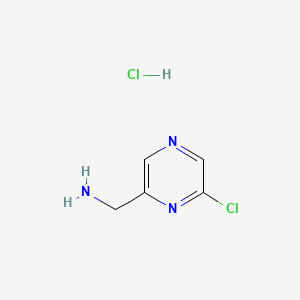
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)
![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B567710.png)

